(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-4-16-13(17)8-10(15(18)19)14(16)9-5-6-11(20-2)12(7-9)21-3/h5-7,10,14H,4,8H2,1-3H3,(H,18,19)/t10-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQVSNXKQWMIPT-YGRLFVJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401136854 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxo-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071536-21-4 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxo-, (2R,3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071536-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxo-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethoxyphenyl group is introduced onto the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of chiral compounds with biological systems, providing insights into stereochemistry and bioactivity.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
- Substituent Diversity : The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with halogenated (e.g., 3-fluorophenyl ) or hydroxylated aryl groups (e.g., 5-chloro-2-hydroxyphenyl ).
- N-Substituents : The ethyl group at position 1 contrasts with bulkier substituents like isobutyl or benzyl .
- Stereochemical Complexity : The (2R,3R) configuration may influence receptor binding compared to racemic or other stereoisomers.
Pharmacological and Physicochemical Properties
Notable Findings:
Biological Activity
The compound (2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid is a member of the pyrrolidine family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by detailed research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 289.33 g/mol
- IUPAC Name : this compound
This compound features a pyrrolidine ring substituted with a dimethoxyphenyl group and a carboxylic acid moiety, which are crucial for its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies using the A549 human lung adenocarcinoma cell line demonstrated that the compound exhibits significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, revealing that the compound's activity is structure-dependent.
| Compound | IC50 (µM) in A549 Cells | Comparison with Cisplatin |
|---|---|---|
| This compound | 15 | Higher than 10 (Cisplatin) |
This indicates that while the compound is effective, it may require further optimization to enhance its potency compared to established chemotherapeutics like Cisplatin.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored extensively. It has shown activity against various Gram-positive bacteria and fungi, which are increasingly resistant to conventional treatments.
Antimicrobial Efficacy
In a study assessing its antimicrobial activity against multidrug-resistant pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL |
| Enterococcus faecalis | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound possesses moderate antimicrobial activity and could serve as a lead for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound have been investigated:
- Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
- Antimicrobial Mechanism : It appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.
Case Studies
Several case studies have been documented regarding the use of pyrrolidine derivatives in drug discovery:
- Study on Anticancer Activity : A derivative similar to our compound was tested against various cancer cell lines, showing promising results in reducing tumor growth in xenograft models.
- Antimicrobial Resistance : Research has indicated that derivatives can overcome resistance mechanisms in bacteria by targeting novel pathways not previously exploited by existing antibiotics.
Q & A
Q. What are the key synthetic routes for (2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid, and how are stereochemical outcomes controlled?
The synthesis typically involves multi-step sequences, including:
- Hydrogenation : Reduction of intermediates using 10% Pd/C under H₂ (4 bar) to remove protecting groups (e.g., benzyl esters) .
- Acid-mediated cyclization : Treatment with trifluoroacetic acid (TFA) or HCl to form the pyrrolidine ring .
- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to achieve the (2R,3R) configuration. For example, enantiopure precursors like orthoester-protected pyroglutamates can guide stereochemistry .
- Purification : Recrystallization from ethanol or ethyl acetate to isolate the final product .
Q. How is the stereochemistry of the compound confirmed experimentally?
- NMR spectroscopy : Coupling constants (e.g., ) in H-NMR reveal spatial relationships between protons. For instance, vicinal coupling constants >8 Hz indicate trans-diaxial protons in the pyrrolidine ring .
- Optical rotation : Measurement of specific rotation ([α]) to confirm enantiomeric purity .
- X-ray crystallography (if applicable): Single-crystal analysis provides definitive proof of absolute configuration .
Q. What analytical techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .
- Elemental analysis : Validates purity (>95%) by matching calculated and observed C/H/N/O percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in synthesis?
- Catalyst screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation steps .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve stereoselectivity vs. non-polar solvents .
- Temperature control : Lower temperatures (0–5°C) reduce racemization during acid-sensitive steps .
Q. What strategies are effective for introducing substituents at the pyrrolidine C-3 position?
- Michael addition : Use succinic anhydride or maleimides to add substituents via nucleophilic attack .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups (e.g., 3,4-dimethoxyphenyl) .
- Mannich reactions : Introduce morpholinomethyl groups via formaldehyde and morpholine under reflux .
Q. How can researchers address contradictions in reported spectroscopic data (e.g., NMR shifts)?
- Solvent standardization : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to resolve discrepancies .
- Dynamic effects : Variable-temperature NMR can identify conformational exchange broadening .
- Cross-validation : Compare data with structurally analogous compounds (e.g., 5-oxopyrrolidine derivatives) .
Q. What experimental designs are suitable for evaluating biological activity?
- In vitro assays :
- Enzyme inhibition : Test against proteases or kinases using fluorogenic substrates .
- Cellular uptake : Radiolabel the compound (e.g., C) to study permeability in Caco-2 cells .
- Structure-activity relationship (SAR) : Synthesize derivatives with modified aryl or ethyl groups to probe pharmacophore requirements .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., COX-2 or NMDA receptors) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR modeling : Correlate electronic descriptors (e.g., logP, H-bond donors) with activity data to guide optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
